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molecular formula C6H12N4 B8647655 4-Isopropyl-1H-pyrazole-3,5-diamine

4-Isopropyl-1H-pyrazole-3,5-diamine

Cat. No. B8647655
M. Wt: 140.19 g/mol
InChI Key: BJXUZGXTSPZPGA-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

Hydrazine monohydrate (2.05 mL, 42 mmol) was added to a solution of the product from Example 112A (1.16 g, 10.7 mmol) in EtOH (15 mL). The reaction flask was evacuated and purged with nitrogen (3 cycles), then heated at 80° C. for 22 hours. The yellow solution was cooled to room temperature and concentrated under vacuum. Toluene (8 mL) was added to the residue, and the mixture was concentrated under vacuum to remove excess hydrazine (repeated twice more) to provide the title compound. MS (ESI) m/z 141 (M+H)+.
Quantity
2.05 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH:4]([CH:7]([C:10]#[N:11])[C:8]#[N:9])([CH3:6])[CH3:5]>CCO>[CH:4]([C:7]1[C:10]([NH2:11])=[N:2][NH:3][C:8]=1[NH2:9])([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.05 mL
Type
reactant
Smiles
O.NN
Name
Quantity
1.16 g
Type
reactant
Smiles
C(C)(C)C(C#N)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen (3 cycles)
TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
Toluene (8 mL) was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove excess hydrazine (

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C(=NNC1N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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